molecular formula C16H16ClF2N3O2 B13224281 Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13224281
M. Wt: 355.76 g/mol
InChI Key: WBEIJLHRIZUYQO-UHFFFAOYSA-N
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Description

Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound belonging to the imidazo[1,2-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloromethyl and Difluoromethyl Groups: These functional groups can be introduced via halogenation and fluorination reactions.

    Esterification: The carboxylate group can be formed through esterification reactions using benzyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound may participate in oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of azides or thiols derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different functional groups.

    Chloromethyl and Difluoromethyl Compounds: Compounds with similar functional groups but different core structures.

Uniqueness

Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClF2N3O2

Molecular Weight

355.76 g/mol

IUPAC Name

benzyl 3-(chloromethyl)-2-(difluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H16ClF2N3O2/c17-8-12-14(15(18)19)20-13-9-21(6-7-22(12)13)16(23)24-10-11-4-2-1-3-5-11/h1-5,15H,6-10H2

InChI Key

WBEIJLHRIZUYQO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=C2CCl)C(F)F)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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